4-Octene, 2,3,6-trimethyl-
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Overview
Description
4-Octene, 2,3,6-trimethyl- is an organic compound with the molecular formula C11H22 and a molecular weight of 154.2924 g/mol . It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. The compound is also known by its IUPAC name, (E)-2,3,6-trimethyloct-4-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,6-trimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of alkenes . For instance, the reaction between 2,3,6-trimethyl-1-butene and 1-butene under specific conditions can yield the desired product. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Octene, 2,3,6-trimethyl- may involve large-scale alkylation processes . These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-Octene, 2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of , , or .
Reduction: Formation of .
Substitution: Formation of various halogenated or hydroxylated derivatives .
Scientific Research Applications
4-Octene, 2,3,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a in studies of and .
Biology: Investigated for its potential and interactions with .
Medicine: Explored for its potential use in the synthesis of .
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Octene, 2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors . The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects. The pathways involved may include oxidation-reduction reactions and conjugation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-trimethyl-2-octene
- 2,3,6-trimethyl-4-nonene
- 2,3,5-trimethyl-4-octene
Uniqueness
4-Octene, 2,3,6-trimethyl- is unique due to its specific substitution pattern on the octene backbone, which influences its chemical reactivity and biological activity . The presence of three methyl groups at positions 2, 3, and 6 distinguishes it from other similar compounds and contributes to its distinct properties .
Properties
CAS No. |
63830-65-9 |
---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2,3,6-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-6-10(4)7-8-11(5)9(2)3/h7-11H,6H2,1-5H3 |
InChI Key |
BPHPRVXZLWQTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CC(C)C(C)C |
Origin of Product |
United States |
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